molecular formula C10H10ClN3O3 B15074541 2-(2-Chloro-5-nitropyridin-4-yl)-3-(dimethylamino)acrylaldehyde CAS No. 56795-90-5

2-(2-Chloro-5-nitropyridin-4-yl)-3-(dimethylamino)acrylaldehyde

Cat. No.: B15074541
CAS No.: 56795-90-5
M. Wt: 255.66 g/mol
InChI Key: PCWXJQLUHHOJBV-ALCCZGGFSA-N
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Description

2-(2-Chloro-5-nitropyridin-4-yl)-3-(dimethylamino)acrylaldehyde is an organic compound with the molecular formula C9H10ClN3O2 It is known for its unique structure, which includes a chloro-nitropyridine moiety and a dimethylamino group attached to an acrylaldehyde backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-nitropyridin-4-yl)-3-(dimethylamino)acrylaldehyde typically involves the reaction of 2-chloro-5-nitropyridine with dimethylamine and an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques, such as recrystallization or column chromatography, to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-nitropyridin-4-yl)-3-(dimethylamino)acrylaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create a variety of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-chloro derivatives, while reduction can produce amino-chloro derivatives. Substitution reactions result in a wide range of functionalized compounds with varying properties.

Scientific Research Applications

2-(2-Chloro-5-nitropyridin-4-yl)-3-(dimethylamino)acrylaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-nitropyridin-4-yl)-3-(dimethylamino)acrylaldehyde involves its interaction with molecular targets and pathways within biological systems. The compound’s chloro and nitro groups play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-5-nitropyridin-4-yl)-N,N-dimethylethenamine: Similar in structure but lacks the acrylaldehyde moiety.

    2-(2-Chloro-5-nitropyridin-4-yl)-3-(dimethylamino)propionaldehyde: Similar but with a propionaldehyde group instead of acrylaldehyde.

Uniqueness

2-(2-Chloro-5-nitropyridin-4-yl)-3-(dimethylamino)acrylaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

56795-90-5

Molecular Formula

C10H10ClN3O3

Molecular Weight

255.66 g/mol

IUPAC Name

(E)-2-(2-chloro-5-nitropyridin-4-yl)-3-(dimethylamino)prop-2-enal

InChI

InChI=1S/C10H10ClN3O3/c1-13(2)5-7(6-15)8-3-10(11)12-4-9(8)14(16)17/h3-6H,1-2H3/b7-5-

InChI Key

PCWXJQLUHHOJBV-ALCCZGGFSA-N

Isomeric SMILES

CN(C)/C=C(/C=O)\C1=CC(=NC=C1[N+](=O)[O-])Cl

Canonical SMILES

CN(C)C=C(C=O)C1=CC(=NC=C1[N+](=O)[O-])Cl

Origin of Product

United States

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